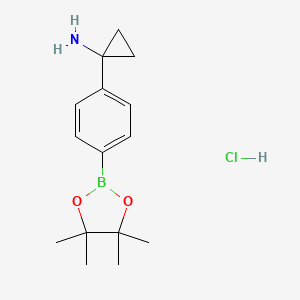

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC13781084

Molecular Formula: C15H23BClNO2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BClNO2 |

|---|---|

| Molecular Weight | 295.6 g/mol |

| IUPAC Name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C15H22BNO2.ClH/c1-13(2)14(3,4)19-16(18-13)12-7-5-11(6-8-12)15(17)9-10-15;/h5-8H,9-10,17H2,1-4H3;1H |

| Standard InChI Key | HHTIIBHICWQHCY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-amine hydrochloride, reflects its core structure: a cyclopropane ring substituted with an amine group at the 1-position and a phenyl group bearing a pinacol boronate ester at the para position, with a hydrochloride counterion . Its molecular formula, C₁₅H₂₃BClNO₂, confirms the presence of boron (essential for Suzuki-Miyaura coupling) and chlorine from the hydrochloride salt.

Table 1: Structural and Identifier Data

Spectroscopic and Computational Data

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves sequential functionalization of the phenyl ring. A plausible route includes:

-

Boronation: Introducing the pinacol boronate group via Miyaura borylation of a bromophenyl precursor.

-

Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction on a vinylarene intermediate.

-

Amine Formation: Reductive amination or displacement of a leaving group to install the primary amine.

-

Hydrochlorination: Treatment with HCl to yield the hydrochloride salt .

Industrial-Scale Production

No data on commercial manufacturing processes are available. The compound is cataloged by specialty chemical vendors (e.g., VulcanChem, Key Organics) with prices and batch sizes tailored to research-scale demand .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) but may degrade under acidic or aqueous conditions due to boronate ester hydrolysis. The pinacol group mitigates this instability, enabling use in anhydrous organic reactions.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s boronate group positions it as a coupling partner in Suzuki-Miyaura reactions, a cornerstone of aryl-aryl bond formation in drug synthesis. For example, similar compounds (e.g., PubChem CID 53216774) are used to install aromatic fragments in kinase inhibitors and antivirals . The cyclopropanamine moiety may confer conformational rigidity, enhancing target binding in bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume